molecular formula C21H27ClO5 B1235587 Isochromophilone IV CAS No. 167173-90-2

Isochromophilone IV

Cat. No. B1235587
CAS RN: 167173-90-2
M. Wt: 394.9 g/mol
InChI Key: MMOJJYPBNVVCGY-CTQGMABPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochromophilone IV is a natural product found in Penicillium multicolor and Penicillium with data available.

Scientific Research Applications

Gp120-CD4 Binding Inhibition

Isochromophilone IV has been identified as an inhibitor of gp120-CD4 binding, which is significant in the context of HIV research. Isochromophilones I and II, related compounds from the Penicillium multicolor strain, were the first microbial-origin inhibitors of this binding, and their structural elucidation helped understand their inhibitory mechanism (Matsuzaki et al., 1995).

Acyl-CoA: Cholesterol Acyltransferase Inhibition

Isochromophilone IV has been isolated as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT) from Penicillium multicolor. This enzyme plays a crucial role in cholesterol metabolism, and its inhibition can be relevant in the study of cholesterol-related diseases (Arai et al., 1995).

Novel Compound Identification

Isochromophilone IV belongs to a class of compounds known for their unique structures and biological activities. The discovery of new isochromophilones from various Penicillium species has expanded the understanding of these metabolites in the context of natural product chemistry (Yang et al., 1996).

Cytotoxic Activity

Studies on isochromophilones have shown that certain derivatives exhibit cytotoxic activities against various cancer cell lines. This suggests potential applications in cancer research, particularly in understanding and developing new therapeutic agents (Luo et al., 2018).

Anti-Inflammatory Effects

Isochromophilones, including isochromophilone IV, have demonstrated anti-inflammatory effects. This is evident in studies examining their impact on inhibiting inflammatory markers and pathways, which can be crucial in understanding inflammatory diseases and developing treatments (Wang et al., 2021).

properties

CAS RN

167173-90-2

Molecular Formula

C21H27ClO5

Molecular Weight

394.9 g/mol

IUPAC Name

[(7R,8R,8aR)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methyl-6-oxo-8,8a-dihydro-1H-isochromen-8-yl] acetate

InChI

InChI=1S/C21H27ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)20(27-14(4)23)21(5,25)19(24)18(16)22/h7-10,12,17,20,25H,6,11H2,1-5H3/b8-7+,13-9+/t12-,17-,20+,21-/m0/s1

InChI Key

MMOJJYPBNVVCGY-CTQGMABPSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H]([C@H]2CO1)OC(=O)C)(C)O)Cl

SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)OC(=O)C)(C)O)Cl

synonyms

isochromophilone IV

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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